molecular formula C10H11NO6S B570167 (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate CAS No. 683276-64-4

(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

Cat. No. B570167
M. Wt: 273.259
InChI Key: NXRMOVSGORLBCA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate” is a chemical compound with the molecular formula C10H11NO6S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “®-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate” can be represented by the SMILES string C(OS(=O)(=O)C1=CC=C(N(=O)=O)C=C1)[C@@]2(C)CO2 . The molecular weight of this compound is 273.26 .

Scientific Research Applications

  • Micellar Solutions Studies : Investigations into the reaction of methyl-4-nitrobenzenesulfonate with bromide ions in various micellar solutions, like those of tetradecyltrimethylammonium bromide, have been conducted. These studies reveal insights into kinetic micellar effects and can be essential for understanding the behavior of similar compounds in such environments (Muñoz et al., 2003).

  • Ab Initio Study on SN2 Reactions : Ab initio studies on the S(N)2 reactions of methyl p-nitrobenzenesulfonate, which may have similarities to (R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, offer insights into the solvation structure and energy profiles in different solvent systems (Hayaki et al., 2010).

  • Synthesis of Complex Compounds : Research on the synthesis of complex compounds like 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane], starting from compounds similar to methyl-4-nitrobenzenesulfonate, highlights the potential for creating medically interesting products (Kolluri et al., 2018).

  • S-methylation of Sulfhydryl Groups in Proteins : Methyl-p-nitrobenzenesulfonate has been used in the selective S-methylation of sulfhydryl groups in proteins and peptides. This indicates potential biochemical applications for similar compounds (Heinrikson, 1971).

  • Nonlinear Optics Applications : Stilbazolium derivatives, including those with p-nitrobenzenesulfonate, have been synthesized for applications in second-order nonlinear optics, suggesting potential technological applications for similar compounds (Okada et al., 2003).

Safety And Hazards

The safety data sheet for methyl 4-nitrobenzenesulfonate indicates that it causes skin irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRMOVSGORLBCA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001201415
Record name [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2-methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

CAS RN

683276-64-4
Record name [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683276-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001201415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
C Shen, X Guo, J Yu, XG Zeng, L Peng… - Synthetic …, 2017 - Taylor & Francis
The synthesis of 2-(phenoxymethyl)oxirane derivatives from oxiran-2-ylmethyl benzenesulfonates was developed through a base promoted rearrangement. A new CO bond was formed …
Number of citations: 3 www.tandfonline.com

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